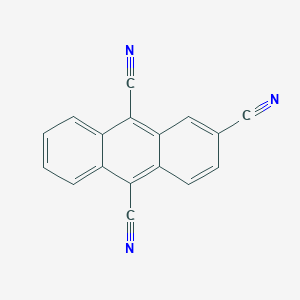![molecular formula C29H32O4 B14268558 Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate CAS No. 161957-77-3](/img/structure/B14268558.png)
Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate is a complex organic compound characterized by its unique structure, which includes two phenyl groups substituted with a 3-methylidenepent-4-en-1-yl moiety and linked through a propanedioate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate involves multiple steps, starting with the preparation of the 3-methylidenepent-4-en-1-yl substituted phenyl groups. This can be achieved through a series of reactions including halogenation, Grignard reactions, and subsequent coupling reactions. The final step involves the esterification of the substituted phenyl groups with propanedioic acid under acidic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the halogenation and Grignard reactions, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .
化学反应分析
Types of Reactions
Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate can undergo various chemical reactions, including:
Oxidation: The double bonds in the 3-methylidenepent-4-en-1-yl groups can be oxidized to form epoxides or diols.
Reduction: The same double bonds can be reduced to form saturated alkyl chains.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA would yield epoxides, while reduction with Pd/C would yield saturated alkyl chains .
科学研究应用
Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate has several scientific research applications:
Polymer Chemistry: It can be used as a monomer in the synthesis of high-performance polymers with unique mechanical and thermal properties.
Materials Science: The compound’s structure allows for the creation of materials with specific electronic and optical properties, making it useful in the development of advanced materials for electronics and photonics.
Biology and Medicine: Its potential bioactivity could be explored for the development of new pharmaceuticals or as a tool in biochemical research
作用机制
The mechanism by which Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate exerts its effects depends on its specific application. In polymer chemistry, the compound’s double bonds and phenyl groups allow for cross-linking and polymerization, leading to the formation of robust polymer networks. In biological systems, its interactions with molecular targets would depend on its ability to bind to specific proteins or nucleic acids, potentially affecting cellular processes .
相似化合物的比较
Similar Compounds
2-(3-methylidenepent-4-en-1-yl)pyridine: This compound shares the 3-methylidenepent-4-en-1-yl moiety but differs in its core structure, which is a pyridine ring instead of a phenyl group.
3,5-bis(1,1-dimethylethyl)-4-hydroxybenzoic acid: This compound has a similar phenyl structure but with different substituents, including tert-butyl groups and a hydroxyl group
Uniqueness
Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate is unique due to its combination of phenyl groups with 3-methylidenepent-4-en-1-yl substituents and a propanedioate backbone. This structure provides a balance of rigidity and flexibility, making it suitable for various applications in polymer chemistry and materials science .
属性
CAS 编号 |
161957-77-3 |
|---|---|
分子式 |
C29H32O4 |
分子量 |
444.6 g/mol |
IUPAC 名称 |
bis[[4-(3-methylidenepent-4-enyl)phenyl]methyl] propanedioate |
InChI |
InChI=1S/C29H32O4/c1-5-22(3)7-9-24-11-15-26(16-12-24)20-32-28(30)19-29(31)33-21-27-17-13-25(14-18-27)10-8-23(4)6-2/h5-6,11-18H,1-4,7-10,19-21H2 |
InChI 键 |
UNHUOZZWAHWIAK-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=C)CCC1=CC=C(C=C1)COC(=O)CC(=O)OCC2=CC=C(C=C2)CCC(=C)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2-{4-[(E)-(6-Chloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]propanenitrile](/img/structure/B14268476.png)




![2-{1-[4-(2-Methylpropyl)phenyl]ethyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14268533.png)

![N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine](/img/structure/B14268544.png)

![4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B14268551.png)
![Bicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B14268555.png)
![Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate](/img/structure/B14268556.png)
![2-[1-(Naphthalen-1-yl)ethyl]-4,5-dihydro-1H-imidazole](/img/structure/B14268560.png)
